1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester
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Overview
Description
1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the reaction of 2-Oxo-2H-chromene-6-sulfonyl chloride with piperidine-4-carboxylic acid ethyl ester under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides .
Scientific Research Applications
1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit protein farnesyltransferase, an enzyme involved in the post-translational modification of proteins, thereby affecting cell signaling pathways .
Comparison with Similar Compounds
- 2-Oxo-2H-chromene-6-sulfonyl chloride
- 2-Thioxo-2H-chromene-6-sulfonic acid p-tolyl ester
- 3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride
Uniqueness: 1-(2-Oxo-2H-chromene-6-sulfonyl)-piperidine-4-carboxylic acid ethyl ester stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its piperidine moiety, in particular, enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C17H19NO6S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 1-(2-oxochromen-6-yl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H19NO6S/c1-2-23-17(20)12-7-9-18(10-8-12)25(21,22)14-4-5-15-13(11-14)3-6-16(19)24-15/h3-6,11-12H,2,7-10H2,1H3 |
InChI Key |
MHIACCDLRGIIKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
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